TCS 359
Overview
Description
Scientific Research Applications
TCS 359 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and related kinases.
Biology: Employed in cell biology studies to investigate the role of FLT3 in cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new FLT3 inhibitors and related compounds for pharmaceutical applications
Mechanism of Action
Target of Action
The primary target of TCS 359 is the FLT3 receptor tyrosine kinase . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoietic regulation and is implicated in the pathogenesis of acute myeloid leukemia (AML) .
Mode of Action
This compound acts by inhibiting the FLT3 receptor tyrosine kinase . It binds to the kinase domain of FLT3, thereby preventing the activation of the receptor and downstream signaling pathways. This inhibition disrupts the proliferation and survival of cells that depend on FLT3 signaling, particularly AML cells .
Biochemical Pathways
The inhibition of FLT3 by this compound affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound disrupts these pathways, leading to reduced proliferation and survival of AML cells .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may be administered orally or intravenously
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, particularly in AML cells . By inhibiting FLT3, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to reduced growth of AML cells .
Safety and Hazards
Future Directions
Significant progress has been made in the treatment of AML with FLT3-targeting, but many challenges remain . The benefit of FLT3 inhibitor maintenance therapy, either post-chemotherapy or post-transplant, remains controversial, although several studies are ongoing . Future research will likely focus on overcoming resistance to FLT3 inhibitors and improving their efficacy .
Biochemical Analysis
Biochemical Properties
TCS 359 interacts with the FLT3 receptor tyrosine kinase, inhibiting its activity . This interaction is selective, as this compound has been shown to be selective over 22 other kinases .
Cellular Effects
This compound has been shown to have antiproliferative effects on human acute myelocytic leukemia MV4-11 cells . This suggests that this compound may influence cell function by inhibiting cell proliferation.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the FLT3 receptor tyrosine kinase . This inhibition disrupts the signaling pathways that this kinase is involved in, potentially leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
Given its potent inhibitory effects on the FLT3 receptor tyrosine kinase, it is likely that its effects would vary with dosage .
Metabolic Pathways
This compound is involved in the FLT3 signaling pathway due to its inhibitory effects on the FLT3 receptor tyrosine kinase
Transport and Distribution
Given its molecular target, it is likely that it would be distributed to areas where the FLT3 receptor tyrosine kinase is present .
Subcellular Localization
This compound is likely to be localized to areas where the FLT3 receptor tyrosine kinase is present, given its inhibitory effects on this kinase . This could potentially include the cell membrane, where many receptor tyrosine kinases are located.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS 359 involves the formation of the 2-acylaminothiophene-3-carboxamide core structure. The synthetic route typically includes the following steps:
Formation of the thiophene ring: This involves the cyclization of a suitable precursor to form the thiophene ring.
Acylation: The thiophene ring is then acylated to introduce the acyl group.
Amination: The acylated thiophene is then subjected to amination to introduce the amino group.
Coupling with 3,4-dimethoxybenzoyl chloride: The final step involves coupling the aminothiophene with 3,4-dimethoxybenzoyl chloride to form this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
TCS 359 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.
Substitution: Substitution reactions can be employed to introduce different substituents on the thiophene ring or the benzoyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophenes .
Comparison with Similar Compounds
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia.
Quizartinib: A selective FLT3 inhibitor with potent activity against FLT3-ITD mutations.
Gilteritinib: A dual FLT3 and AXL inhibitor used in the treatment of relapsed or refractory acute myeloid leukemia
Uniqueness of TCS 359
This compound is unique due to its high selectivity and potency against FLT3. It exhibits a lower IC50 value compared to other FLT3 inhibitors, making it a valuable tool for research and potential therapeutic applications. Additionally, its distinct chemical structure allows for the exploration of new derivatives and analogs with improved properties .
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPQCTGGIANIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359965 | |
Record name | TCS 359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301305-73-7 | |
Record name | TCS 359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.